molecular formula C14H18N8O2 B2836011 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034549-68-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2836011
CAS No.: 2034549-68-1
M. Wt: 330.352
InChI Key: KAIYYFCJTUHYIC-UHFFFAOYSA-N
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Description

The compound contains several structural components that are common in medicinal chemistry, including a pyrrolidine ring, a triazole ring, and a pyridazine ring . These structures are often found in biologically active compounds and drugs .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule . The triazole and pyridazine rings are aromatic heterocycles that contain nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would depend on its specific structure and the functional groups present. Generally, compounds with these types of structures can undergo a variety of chemical reactions, including nucleophilic addition and cyclization.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • A study explored the preparation of 1,2,3-triazolo[1,5-a]azines and other nitrogen-containing heterocycles derived from azine-carboxaldehydes through oxidative cyclization, highlighting the versatility of these precursors in synthesizing complex heterocycles that could have various applications, including medicinal chemistry and material science (Maury et al., 2010).

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial evaluation of thienopyrimidine derivatives was conducted, demonstrating the potential of heterocyclic compounds in addressing antibiotic resistance by showing pronounced antimicrobial activity (Bhuiyan et al., 2006).
  • Research on N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines indicated these compounds' lesser activity against maximal electroshock-induced seizures in rats compared to a reference compound, suggesting the importance of molecular structure in anticonvulsant efficacy (Kelley et al., 1995).

Biochemical Impacts and Insecticidal Agents

  • A study on the biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, revealed the toxicological and biological aspects of these compounds, emphasizing the role of chemical synthesis in agricultural pest management (Soliman et al., 2020).

Innovative Synthesis Techniques

  • Desulfurative cyclization techniques for imidazo and triazolopyridines from dithioesters were demonstrated, offering an efficient and versatile method for synthesizing these compounds, which could have implications in drug discovery and development (Ramesha et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a triazole ring, for example, are known to bind to a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

The future research directions would likely involve further studying the compound’s biological activity and potential applications in medicine. This could include synthesizing derivatives of the compound and testing their activity against various biological targets .

Properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2/c23-13-15-5-8-21(13)14(24)16-9-12-18-17-10-3-4-11(19-22(10)12)20-6-1-2-7-20/h3-4H,1-2,5-9H2,(H,15,23)(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIYYFCJTUHYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)N4CCNC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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